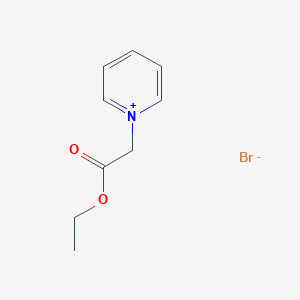

1-(2-乙氧基-2-氧代乙基)吡啶-1-鎓溴化物

描述

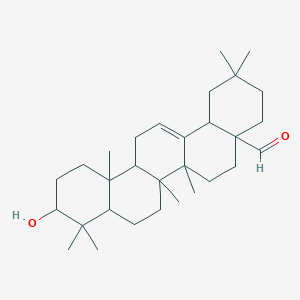

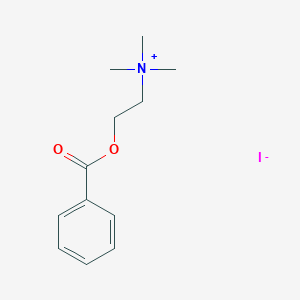

1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide is a useful research compound. Its molecular formula is C9H12BrNO2 and its molecular weight is 246.1 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

腐蚀抑制剂

该化合物可用作有机腐蚀抑制剂 . 有机腐蚀抑制剂是减缓金属和合金腐蚀过程的物质。 它们常用于工业中以在酸化处理过程中保护金属结构 .

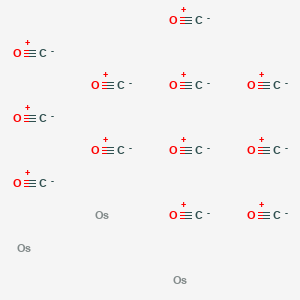

有机合成中的催化剂

它可以作为有机化合物合成的催化剂或催化剂前体 . 催化剂是通过降低反应的能量势垒来提高化学反应速率的物质。

还原剂

该化合物也可以充当还原剂 . 还原剂是在氧化还原化学反应中向另一种物质捐赠电子的物质。

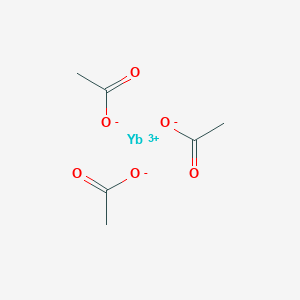

配位化学中的配体

作为配体,它可以与中心金属原子结合形成配位络合物 . 这些络合物应用于化学和生物化学的各个领域。

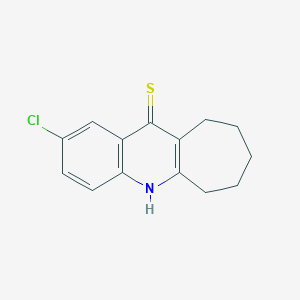

有机合成中的构建单元

该化合物可以用作合成多种新型有机化合物的有用构建单元或中间体,例如酰胺、磺酰胺、曼尼希碱、席夫碱、噻唑烷酮、氮杂环丁酮和咪唑啉酮 .

吸附分析

该化合物可用于吸附分析 . 吸附是指使用固体从水中去除可溶性物质的过程。 在此过程中,有毒物质的颗粒通过将其聚集在固体结构的表面上来从水中去除。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

作用机制

Target of Action

It is often used as a catalyst, reducing agent, ligand, or precursor for catalysts in the synthesis of organic compounds .

Mode of Action

As a catalyst or reducing agent, it likely facilitates chemical reactions by providing an alternative reaction pathway with a lower activation energy .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide is currently unavailable . These properties are crucial in determining the bioavailability of a compound.

Result of Action

As a catalyst or reducing agent, it likely influences the rate and outcomes of chemical reactions .

Action Environment

The action, efficacy, and stability of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas at 4°C . This suggests that exposure to oxygen and higher temperatures may affect its stability and efficacy .

属性

IUPAC Name |

ethyl 2-pyridin-1-ium-1-ylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO2.BrH/c1-2-12-9(11)8-10-6-4-3-5-7-10;/h3-7H,2,8H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBOIFNOMWXDFC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938216 | |

| Record name | 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17282-40-5 | |

| Record name | Pyridinium, 1-(2-ethoxy-2-oxoethyl)-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17282-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-(ethoxycarbonylmethyl)-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017282405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17282-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

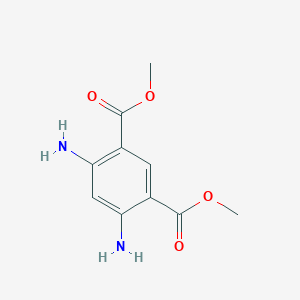

Q1: What is the significance of synthesizing indolizine derivatives from 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide?

A1: The reaction of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide with 2-Chloro-1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide provides a pathway for synthesizing specific indolizine derivatives, namely 3-Ethyl 1,2-Dimethyl 5-Chloroindolizine-1,2,3-Tricarboxylate and 3-Ethyl 1,2-Dimethyl 5-Bromoindolizine-1,2,3-Tricarboxylate []. Indolizines are heterocyclic compounds with a diverse range of biological activities, making them attractive targets for pharmaceutical research. This specific synthesis route offers insights into the reactivity of pyridinium salts and their potential in constructing complex heterocyclic systems.

Q2: What structural information can be obtained about the synthesized indolizine derivatives?

A2: The research elucidates the structures of the synthesized indolizine derivatives through various spectroscopic techniques. While the abstract doesn't provide specific data, we can anticipate the use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) []. NMR would provide detailed information about the connectivity and environment of atoms within the molecules, while MS would confirm their molecular weight and potentially offer insights into fragmentation patterns. These structural characterizations are crucial for understanding the properties and potential applications of these novel compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)

![(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)

![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)

![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)